

Spectroscopic Profile of 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-
BIS(ETHOXYCARBONYL)-2,2'-
BIPYRIDINE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine**, a key building block in coordination chemistry and materials science. The data and protocols presented herein are essential for the characterization and quality control of this compound in research and development settings.

Molecular Structure and Properties

- IUPAC Name: Diethyl 2,2'-bipyridine-4,4'-dicarboxylate
- Synonyms: 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine
- CAS Number: 1762-42-1
- Molecular Formula: $C_{16}H_{16}N_2O_4$ [\[1\]](#)
- Molecular Weight: 300.31 g/mol [\[1\]](#)
- Appearance: Off-white to light brown solid [\[1\]](#)

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine**, providing a detailed electronic and vibrational fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine** in solution. The symmetry of the molecule is reflected in the simplicity of its NMR spectra.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.97	d	5.0	2H	H-6, H-6'
8.64	s	-	2H	H-3, H-3'
7.85	d	5.0	2H	H-5, H-5'
4.45	q	7.1	4H	-O-CH ₂ -CH ₃
1.43	t	7.1	6H	-O-CH ₂ -CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (101 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
165.0	C=O
157.0	C-2, C-2'
151.2	C-6, C-6'
140.5	C-4, C-4'
121.7	C-5, C-5'
119.0	C-3, C-3'
61.8	-O-CH ₂ -CH ₃
14.3	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The FT-IR spectrum reveals the characteristic vibrational modes of the functional groups present in **4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine**.

Table 3: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3010	Medium	C-H stretching (aromatic)
2980 - 2850	Medium	C-H stretching (aliphatic)
1725	Strong	C=O stretching (ester)
1600, 1550, 1470	Strong	C=C and C=N stretching (bipyridine ring)
1280	Strong	C-O stretching (ester)
850	Strong	C-H out-of-plane bending (aromatic)

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of **4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine** in ethanol exhibits characteristic $\pi \rightarrow \pi^*$ transitions of the bipyridyl system.

Table 4: UV-Vis Spectroscopic Data (Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Transition
245	18,000	$\pi \rightarrow \pi$
285	12,000	$\pi \rightarrow \pi$

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometric Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
300	100	$[\text{M}]^+$ (Molecular Ion)
271	40	$[\text{M} - \text{C}_2\text{H}_5]^+$
255	85	$[\text{M} - \text{OC}_2\text{H}_5]^+$
227	60	$[\text{M} - \text{COOC}_2\text{H}_5]^+$
199	30	$[\text{M} - 2(\text{COOC}_2\text{H}_5)]^+ + \text{H}$
154	25	$[\text{Bipyridine}]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 spectrometer equipped with a 5 mm BBO probe was used for acquiring ^1H and ^{13}C NMR spectra.[2]
- Sample Preparation: Approximately 10 mg of **4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Parameters:
 - Operating Frequency: 400 MHz
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 8223.68 Hz
- ^{13}C NMR Parameters:
 - Operating Frequency: 101 MHz
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 24038.46 Hz
- Data Processing: The spectra were processed using Bruker TopSpin 3.6.2 software.[2] Fourier transformation was applied to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- Instrumentation: A Shimadzu IRAffinity-1S FT-IR spectrophotometer equipped with an Attenuated Total Reflectance (ATR) accessory was utilized.[2]

- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
- Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- Data Processing: The spectrum was recorded in absorbance mode and the background was subtracted using the instrument's software.

UV-Visible (UV-Vis) Spectroscopy

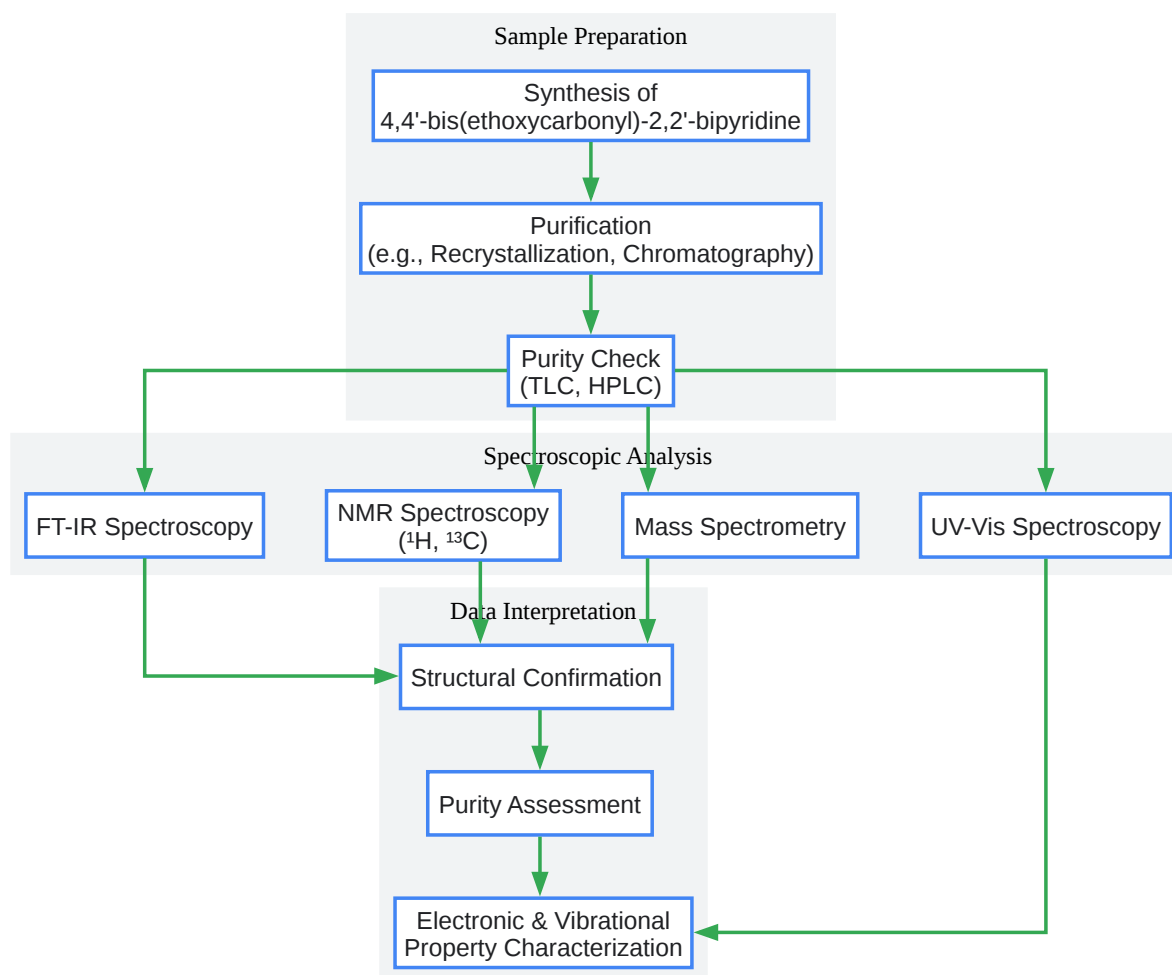
- Instrumentation: A Thermo Scientific Evolution 201/220 UV-Visible Spectrophotometer was used.
- Sample Preparation: A stock solution of **4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine** was prepared in absolute ethanol. Serial dilutions were made to obtain a concentration of 1×10^{-5} M.
- Parameters:
 - Wavelength Range: 200 - 800 nm
 - Scan Speed: 240 nm/min
 - Cuvette: 1 cm path length quartz cuvette
- Data Processing: The spectrum was baseline corrected using ethanol as the blank. The wavelengths of maximum absorbance (λ_{max}) were determined, and the molar absorptivity (ϵ) was calculated using the Beer-Lambert law.

Mass Spectrometry

- Instrumentation: An Agilent 1100 Series LC/MSD system with an electrospray ionization (ESI) source and a single-quadrupole mass selective detector was used. For electron ionization (EI), a standard GC-MS system can be employed.
- Sample Preparation: The sample was dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL for direct infusion.
- ESI Parameters:
 - Ionization Mode: Positive
 - Capillary Voltage: 4 kV
 - Fragmentor Voltage: 70 V
 - Mass Range: m/z 50 - 500
- Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine**.

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References

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